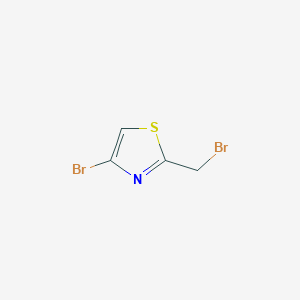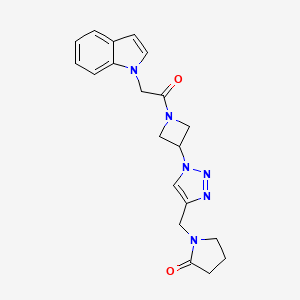
1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione" is a complex molecule that appears to be a derivative of quinazoline-2,4(1H,3H)-dione. Quinazoline derivatives are of significant interest due to their wide range of biological activities and their use as key intermediates in the synthesis of various drugs, such as Prazosin, Bunazosin, and Doxazosin .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved using carbon dioxide and 2-aminobenzonitriles with a catalytic amount of cesium carbonate . Another method involves the condensation of 3-aminoquinazolinones with benzoxazinones, which can tolerate a range of functionalities at the quinazolinone 2-position . Additionally, the synthesis of related heterocyclic systems, such as 1,3,4-oxadiazoles, can be performed by treating isatoic anhydrides with hydrazine hydrate followed by reaction with various reagents .
Molecular Structure Analysis
The molecular structure of the compound includes a 1,2,4-oxadiazole ring, which can be synthesized from acylhydrazines treated with polyphosphoric acid to yield 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives . The presence of the 2,4-dimethoxyphenyl group suggests additional synthetic steps involving methoxylation.
Chemical Reactions Analysis
The compound's chemical reactivity would likely be influenced by the presence of the oxadiazole and quinazoline moieties. The oxadiazole ring is known for its electron-withdrawing properties, which could affect the electrophilic and nucleophilic reactions of the molecule . The quinazoline ring system is a versatile scaffold that can undergo various chemical transformations, including nucleophilic substitution and cycloaddition reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione" are not detailed in the provided papers, we can infer that the molecule would exhibit properties typical of quinazoline derivatives. These might include moderate to high melting points and the ability to form crystalline solids . The solubility of the compound would depend on the nature of the substituents and the overall molecular polarity. The presence of the dimethoxyphenyl group could potentially increase the molecule's lipophilicity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions, involving key intermediates and catalysts. An efficient synthesis method for quinazoline-2,4(1H,3H)-diones derivatives uses 2-aminobenzonitriles with carbon dioxide and catalytic amounts of cesium carbonate, demonstrating the versatility of these compounds in drug synthesis, including key intermediates for drugs like Prazosin, Bunazosin, and Doxazosin (Patil et al., 2008). Additionally, solvent-free conditions have been employed to synthesize quinazoline-2,4(1H,3H)-diones, highlighting a move towards more sustainable chemical processes (Mizuno et al., 2007).
Biological Applications
Quinazoline derivatives have been investigated for their biological activities, including antimicrobial properties. For example, tetrahydroquinazoline derivatives of benzo[b]thiophene have shown good to moderate antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Bhatt et al., 2015). This research supports the exploration of quinazoline derivatives in developing new antimicrobial drugs.
Agricultural Applications
In the agricultural sector, novel pyrazole-quinazoline-2,4-dione hybrids have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), which is a significant target in herbicide discovery for controlling resistant weeds. These compounds display excellent potency and herbicidal activity, suggesting their utility in agricultural practices (He et al., 2020).
Eigenschaften
IUPAC Name |
1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-34-19-12-13-21(23(16-19)35-2)25-28-24(36-29-25)17-31-22-11-7-6-10-20(22)26(32)30(27(31)33)15-14-18-8-4-3-5-9-18/h3-13,16H,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDWWLYWBDXWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B2500310.png)
![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)
![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)
![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)
![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)

![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2500323.png)
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)
![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)


